molecular formula C5H3BrN2S B13967628 5-(Bromomethyl)-2-thiazolecarbonitrile

5-(Bromomethyl)-2-thiazolecarbonitrile

Cat. No.: B13967628
M. Wt: 203.06 g/mol
InChI Key: VDJXXDSEWVYCNP-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-thiazolecarbonitrile is a heterocyclic compound containing a thiazole ring substituted with a bromomethyl group and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-thiazolecarbonitrile typically involves the bromomethylation of a thiazole precursor. One common method includes the reaction of a thiazole derivative with paraformaldehyde and hydrobromic acid in acetic acid, which minimizes the generation of toxic byproducts . Another approach involves the use of N-bromosuccinimide (NBS) as a brominating agent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-thiazolecarbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from substitution reactions include various thiazole derivatives with different functional groups replacing the bromomethyl group .

Mechanism of Action

The specific mechanism of action of 5-(Bromomethyl)-2-thiazolecarbonitrile is not well-documented. its reactivity is primarily due to the presence of the bromomethyl group, which can undergo nucleophilic substitution reactions. The cyano group also contributes to the compound’s reactivity by stabilizing intermediates formed during chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Bromomethyl)-2-thiazolecarbonitrile is unique due to the presence of both a bromomethyl group and a cyano group on the thiazole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C5H3BrN2S

Molecular Weight

203.06 g/mol

IUPAC Name

5-(bromomethyl)-1,3-thiazole-2-carbonitrile

InChI

InChI=1S/C5H3BrN2S/c6-1-4-3-8-5(2-7)9-4/h3H,1H2

InChI Key

VDJXXDSEWVYCNP-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)C#N)CBr

Origin of Product

United States

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